- Highly efficient and economic synthesis of new substituted amino-bispyridyl derivatives via copper and palladium catalysisTetrahedron Letters, 2008, 49(21), 3471-3474,
Cas no 97634-83-8 (6-(tert-Butyl)pyridin-2-amine)
6-(tert-Butyl)pyridin-2-amine structure
6-(tert-Butyl)pyridin-2-amine Properties
Names and Identifiers
-
- 6-tert-Butylpyridin-2-amine
- 2-PYRIDINAMINE, 6-(1,1 DIMETHYLETHYL)-
- 6-(1,1-dimethylethyl)-2-Pyridinamine
- 6-(1,1-Dimethylethyl)-2-pyridinamine (ACI)
- SCHEMBL77583
- AKOS015943702
- DB-080469
- SB54664
- 6-(tert-butyl)pyridin-2-amine
- F30953
- CS-0094971
- 2-Pyridinamine, 6-(1,1-dimethylethyl)-
- LQHCLLPVVSLNCZ-UHFFFAOYSA-N
- DTXSID10542183
- 97634-83-8
- 6-tert-Butyl-pyridin-2-ylamine
- EN300-2979127
- 2-amino-6-(t-butyl)pyridine
- 2-amino-6-tert-butylpyridine
- AS-48433
- 6-tert-butylpyridin-2-amine
- MFCD12032622
- +Expand
-
- MFCD12032622
- LQHCLLPVVSLNCZ-UHFFFAOYSA-N
- 1S/C9H14N2/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3,(H2,10,11)
- N1C(C(C)(C)C)=CC=CC=1N
Computed Properties
- 150.115698455g/mol
- 1
- 2
- 1
- 150.115698455g/mol
- 11
- 126
- 0
- 0
- 0
- 0
- 0
- 1
- 2.2
- 38.9Ų
Experimental Properties
- 2.54250
- 38.91000
- 238.9±28.0 °C at 760 mmHg
- 0.0±0.5 mmHg at 25°C
- 121.4±11.2 °C
- 1.0±0.1 g/cm3
6-(tert-Butyl)pyridin-2-amine Price
6-(tert-Butyl)pyridin-2-amine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: Ethylene glycol ; 24 h, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , Benzophenone imine Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 24 h, 90 °C; 90 °C → rt
Reference
- Synthesis of new dipyridinylamine and dipyridinylmethane ligands and their coordination chemistry with Mg(II) and Zn(II)New Journal of Chemistry, 2008, 32(12), 2150-2158,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol , Water
Reference
- Dissymmetry of certain substituted dipyridotetraazapentalenes.Tetrahedron, 1987, 43(21), 4931-46,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
- Reaction of ketone enolates with 2,4-dichloropyrimidine. A novel pyrimidine to pyridine interconversionJournal of Organic Chemistry, 1985, 50(19), 3442-4,
Synthetic Circuit 5
Reaction Conditions
Reference
- Sterically crowded heterocycles. X. A new mechanistic approach to the ferricyanide oxidation of 4,6'-disubstituted 1-(pyridin-2'-yl)-2,6-diphenylpyridinium saltsCollection of Czechoslovak Chemical Communications, 1999, 64(8), 1274-1294,
6-(tert-Butyl)pyridin-2-amine Raw materials
6-(tert-Butyl)pyridin-2-amine Preparation Products
6-(tert-Butyl)pyridin-2-amine Related Literature
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Mannar R. Maurya,Aarti Arya,Amit Kumar,Jo\u00e3o Costa Pessoa Dalton Trans., 2009, 2185-2195
-
Ching-Ju Huang,Yi-Chiung Hsu,Liang-Kun Chen,Chuan Li Biomater. Sci., 2023,11, 6650-6662
-
Justin M. Bradley,Andrew J. Thomson,Ross Inglis,Euan K. Brechin,Stergios Piligkos Dalton Trans., 2010,39, 9904-9911
-
Paula P. Lemons,Jennifer A. Loertscher,Vicky Minderhout Chem. Educ. Res. Pract., 2023,24, 914-937
-
Zhan Ye,Ruizhi Li,Qiu Li Food Funct., 2019,10, 2254-2254
-
Jin-Wei Yuan,Qian Chen,Chuang Li,Jun-Liang Zhu,Liang-Ru Yang,Shou-Ren Zhang,Pu Mao,Yong-Mei Xiao,Ling-Bo Qu Org. Biomol. Chem., 2020,18, 2747-2757
-
Chunxia Li,Jun Lin Nanoscale, 2011,3, 2589-2595
-
D. Mahony,A. S. Cavallaro,K. T. Mody,L. Xiong,T. J. Mahony,S. Z. Qiao,N. Mitter Nanoscale, 2014,6, 6617-6626
-
Kiwamu Sue,Kenji Murata,Kazuhito Kimura,Kunio Arai Green Chem., 2003,5, 659-662
Recommended suppliers
Amadis Chemical Company Limited
(CAS:97634-83-8)6-(tert-Butyl)pyridin-2-amine
99%
5g
2320.0